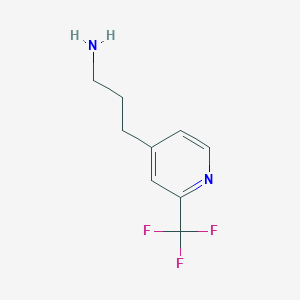![molecular formula C16H23NO4S B12631802 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine CAS No. 918871-28-0](/img/structure/B12631802.png)
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is a chemical compound known for its unique structure and properties This compound features a morpholine ring attached to a benzene ring, which is further substituted with an ethenyl group and a 2-methylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the benzene derivative. The benzene ring undergoes electrophilic aromatic substitution to introduce the ethenyl and 2-methylpropoxy groups. The sulfonyl group is then added through sulfonation reactions. Finally, the morpholine ring is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce sulfides.
Wissenschaftliche Forschungsanwendungen
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The ethenyl and 2-methylpropoxy groups contribute to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the benzene and sulfonyl groups.
Benzene Derivatives: Compounds like toluene or xylene, which have different substituents on the benzene ring.
Sulfonyl Compounds: Such as sulfonamides, which have a sulfonyl group attached to an amine.
Uniqueness
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918871-28-0 |
|---|---|
Molekularformel |
C16H23NO4S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[3-ethenyl-4-(2-methylpropoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H23NO4S/c1-4-14-11-15(5-6-16(14)21-12-13(2)3)22(18,19)17-7-9-20-10-8-17/h4-6,11,13H,1,7-10,12H2,2-3H3 |
InChI-Schlüssel |
XALYEJIFYXCWSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



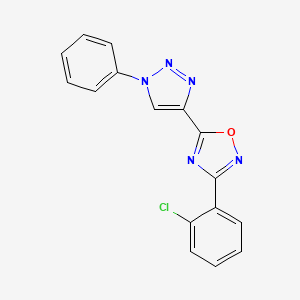
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
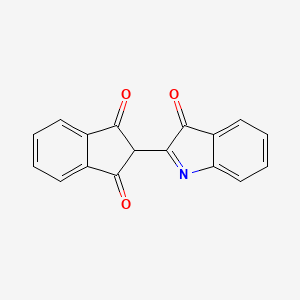
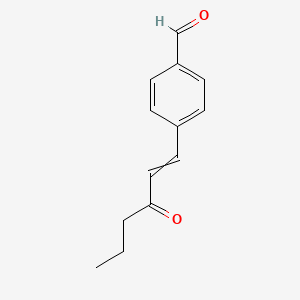
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)
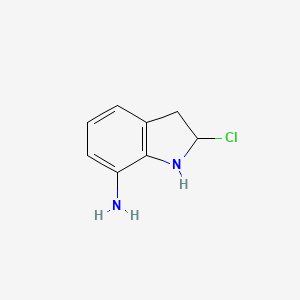
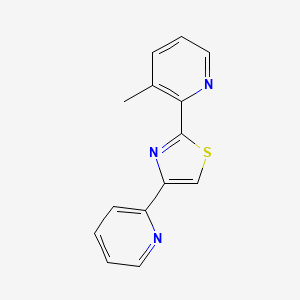

![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
